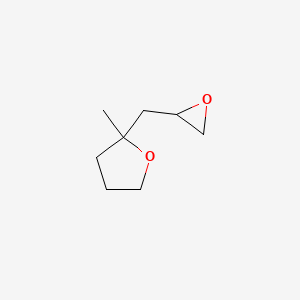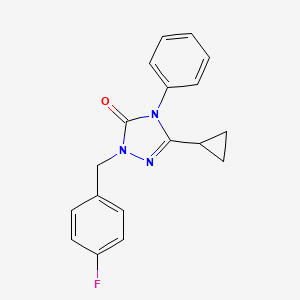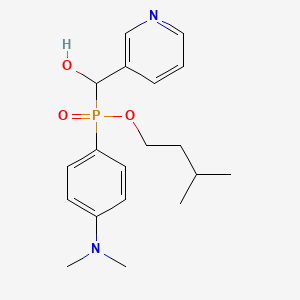![molecular formula C20H17N5O3 B2690946 3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863020-01-3](/img/structure/B2690946.png)
3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been reported as potent inhibitors of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , has been reported in the literature . The synthesis involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .科学的研究の応用
Synthetic Methods and Chemical Transformations
This compound belongs to a class of molecules that can undergo various synthetic transformations, offering a versatile platform for the development of novel chemical entities. Research indicates that triazolopyrimidines, similar to the given compound, can be synthesized through rearrangements and condensation reactions, which are fundamental in heterocyclic chemistry. For instance, Lashmanova et al. (2019) explored the rearrangement of thiazolopyrimidines into triazolopyrimidines, showcasing the chemical flexibility and synthetic utility of these scaffolds (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019). Astakhov et al. (2014) detailed the condensation of amino triazoles with β-keto esters, further illustrating the compound's role in generating diverse heterocyclic structures (Astakhov, Zubatyuk, Abagyan, & Chernyshev, 2014).
Pharmaceutical and Biological Applications
Compounds with the triazolopyrimidinone core have been investigated for various biological activities, including antimicrobial and antihypertensive effects. El‐Kazak and Ibrahim (2013) synthesized novel triazolopyrimidines and evaluated their antimicrobial efficacy, highlighting the potential of these compounds in drug discovery (El‐Kazak & Ibrahim, 2013). Furthermore, Keshari et al. (2020) synthesized derivatives showing significant antihypertensive activity, demonstrating the compound's relevance in developing cardiovascular therapies (Keshari, Khan, Khalilullah, Yusuf, & Ahmed, 2020).
Materials Science and Supramolecular Chemistry
The structural features of triazolopyrimidines, including those similar to the target compound, lend themselves to applications in materials science and supramolecular chemistry. For instance, Fonari et al. (2004) investigated novel pyrimidine derivatives for their potential in forming hydrogen-bonded supramolecular assemblies, indicative of the compound's utility in designing novel materials and molecular devices (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
作用機序
The compound “3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a potent inhibitor of USP28 . It binds to USP28, affecting its protein levels and thus inhibiting the proliferation, cell cycle at S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
将来の方向性
特性
IUPAC Name |
3-(4-ethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-2-28-16-10-8-15(9-11-16)25-19-18(22-23-25)20(27)24(13-21-19)12-17(26)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKKEHGPSOKXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2690865.png)



![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B2690870.png)

![methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2690875.png)
![10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione](/img/structure/B2690876.png)
![(1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid](/img/structure/B2690878.png)
![4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2690880.png)
![N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2690882.png)


